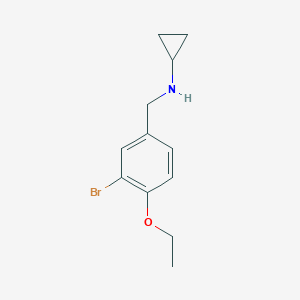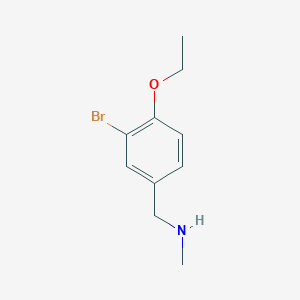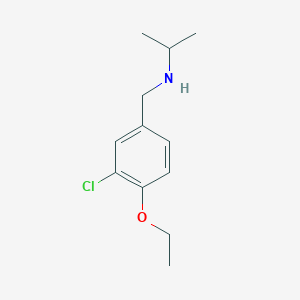![molecular formula C15H19NO3S B275933 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol, also known as MTMEA, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. MTMEA is a derivative of phenoxyethanol and contains a thienylmethylamino group, which gives it unique properties.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been studied for its potential as a plant growth regulator and insecticide. In materials science, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been studied for its potential as a surfactant and emulsifier.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that play a role in inflammation and pain. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has also been shown to bind to certain receptors in the body, including the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to have a number of biochemical and physiological effects in the body. In animal studies, 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has been shown to reduce pain and inflammation, and to have a sedative effect. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has also been shown to have an effect on the cardiovascular system, reducing blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, there are also some limitations to its use. 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol. One area of interest is the development of new drugs based on 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol for the treatment of pain and inflammation. Another area of interest is the use of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol as a plant growth regulator and insecticide in agriculture. Additionally, there is potential for the use of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol in materials science, particularly as a surfactant and emulsifier. Further research is needed to fully understand the mechanism of action of 2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol and its potential applications in these and other fields.
Métodos De Síntesis
2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-(chloromethyl)phenol with 2-thienylmethylamine. This reaction results in the formation of 2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol, which can be purified through various methods, including column chromatography and recrystallization.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H19NO3S/c1-18-15-9-12(4-5-14(15)19-7-6-17)10-16-11-13-3-2-8-20-13/h2-5,8-9,16-17H,6-7,10-11H2,1H3 |
Clave InChI |
AMHFBJDWFDBTER-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCCO |
SMILES canónico |
COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)

![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)


![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
